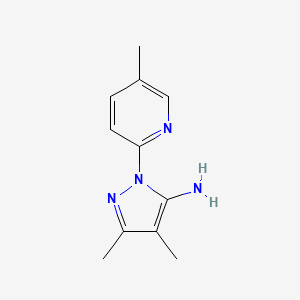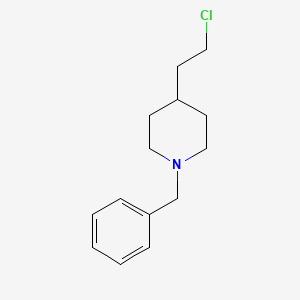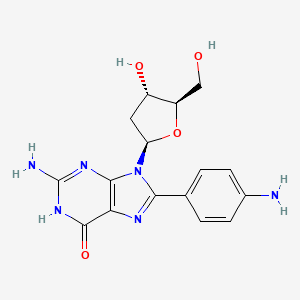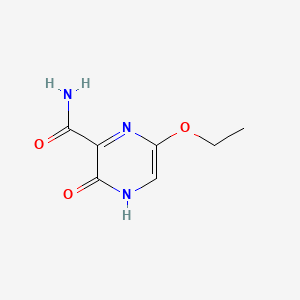![molecular formula C8H5F13O B13863921 2-Perfluorohexyl-[1,2-13C2]-ethanol](/img/structure/B13863921.png)
2-Perfluorohexyl-[1,2-13C2]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Perfluorohexyl-[1,2-13C2]-ethanol is a fluorinated organic compound characterized by the presence of a perfluorohexyl group and two carbon-13 isotopes. This compound is often used in scientific research due to its unique properties, including its stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Perfluorohexyl-[1,2-13C2]-ethanol typically involves the reaction of perfluorohexyl iodide with a carbon-13 labeled ethylene oxide. This reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotopes. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Perfluorohexyl-[1,2-13C2]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorohexyl acetic acid.
Reduction: Reduction reactions can convert it into different fluorinated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Perfluorohexyl acetic acid.
Reduction: Various fluorinated alcohols.
Substitution: Fluorinated ethers and esters.
Scientific Research Applications
2-Perfluorohexyl-[1,2-13C2]-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Employed in studies involving fluorinated biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of specialized coatings and materials with unique properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Perfluorohexyl-[1,2-13C2]-ethanol involves its interaction with various molecular targets. The perfluorohexyl group imparts hydrophobic properties, allowing the compound to interact with lipid membranes and proteins. The carbon-13 isotopes enable detailed studies using nuclear magnetic resonance (NMR) spectroscopy, providing insights into the compound’s behavior at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2-Perfluorohexyl ethanoic acid
- 2-Perfluorooctyl ethanoic acid
- 2-Perfluorodecyl ethanoic acid
Uniqueness
2-Perfluorohexyl-[1,2-13C2]-ethanol is unique due to the presence of carbon-13 isotopes, which make it particularly useful in NMR studies. Its stability and resistance to degradation also set it apart from other similar compounds, making it valuable in various research applications.
Properties
Molecular Formula |
C8H5F13O |
|---|---|
Molecular Weight |
366.09 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octan-1-ol |
InChI |
InChI=1S/C8H5F13O/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22H,1-2H2/i1+1,2+1 |
InChI Key |
GRJRKPMIRMSBNK-ZDOIIHCHSA-N |
Isomeric SMILES |
[13CH2]([13CH2]O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C(CO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4aR,6R,7S,8S,8aR)-7-(Benzyloxy)-8-[(4-methoxybenzyl)oxy]-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B13863839.png)
![Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13863840.png)
![trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate](/img/structure/B13863848.png)

![n[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride](/img/structure/B13863867.png)



![4-[2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B13863889.png)


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B13863904.png)
![tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13863913.png)

